N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide is typically isolated from Buxus sempervirens through a series of extraction and purification steps. The process involves the separation of the mixture of bases according to their basic strength using a polybuffer apparatus . The compound is then subjected to hydrolysis to determine its structure and configuration .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The primary method of obtaining this compound remains through extraction from natural sources, specifically Buxus sempervirens .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide undergoes several types of chemical reactions, including hydrolysis, acetylation, and methylation .
Common Reagents and Conditions
Hydrolysis: Acid hydrolysis of this compound results in the formation of a base with the composition C27H48N2.
Acetylation: The acetylation of the base forms a N-methyl derivative and a N-benzoyl derivative.
Methylation: The methylation of the base results in the formation of a N-methyl derivative.
Major Products Formed
The major products formed from these reactions include the base C27H48N2, N-methyl derivative, and N-benzoyl derivative .
Scientific Research Applications
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[97001,303,8
Mechanism of Action
The exact mechanism of action of N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide is not yet fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide is structurally similar to other alkaloids isolated from Buxus sempervirens, such as cycloprotobuxine C .
List of Similar Compounds
- Cycloprotobuxine C
- Cycloprotobuxine A
- Other alkaloids from Buxus sempervirens
Properties
CAS No. |
16975-11-4 |
---|---|
Molecular Formula |
C29H50N2O |
Molecular Weight |
442.732 |
InChI |
InChI=1S/C29H50N2O/c1-19(30(7)8)21-12-14-27(6)23-11-10-22-25(3,4)24(31(9)20(2)32)13-15-28(22)18-29(23,28)17-16-26(21,27)5/h19,21-24H,10-18H2,1-9H3/t19-,21+,22-,23-,24-,26+,27-,28+,29-/m0/s1 |
InChI Key |
CGIJRUQDEIZDPN-WIOFQDPXSA-N |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C(=O)C)C)C)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.